molecular formula C5H7N3OS2 B181920 6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE CAS No. 32331-11-6

6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE

Katalognummer: B181920
CAS-Nummer: 32331-11-6
Molekulargewicht: 189.3 g/mol
InChI-Schlüssel: GOVDUFODILYHMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE typically involves the reaction of ethyl sulfide with appropriate triazine precursors under controlled conditions. One common method involves the condensation of ethyl sulfide with cyanothioacetamides in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides and aryl halides are common reagents for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl and aryl derivatives.

Wissenschaftliche Forschungsanwendungen

6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(ETHYLTHIO)-5-THIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3(2H)-ONE is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

32331-11-6

Molekularformel

C5H7N3OS2

Molekulargewicht

189.3 g/mol

IUPAC-Name

6-ethylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C5H7N3OS2/c1-2-11-4-3(10)6-5(9)8-7-4/h2H2,1H3,(H2,6,8,9,10)

InChI-Schlüssel

GOVDUFODILYHMW-UHFFFAOYSA-N

SMILES

CCSC1=NNC(=O)NC1=S

Isomerische SMILES

CCSC1=NNC(=O)N=C1S

Kanonische SMILES

CCSC1=NNC(=O)NC1=S

32331-11-6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.